molecular formula C15H15NO2 B12616249 Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- CAS No. 917610-37-8

Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl-

Cat. No.: B12616249
CAS No.: 917610-37-8
M. Wt: 241.28 g/mol
InChI Key: GYQFAAWYNMKZPI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Validation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 1-(2-amino-5-methoxyphenyl)-2-phenylethanone , which accurately reflects its substituent positions and functional groups. The root structure, ethanone, specifies the ketone group at the first carbon, while the phenyl group at the second carbon and the 2-amino-5-methoxyphenyl moiety at the first carbon define its stereoelectronic landscape.

The CAS Registry Number 60561-71-9 is widely recognized for this compound in databases such as PubChem. However, discrepancies arise in older records, where alternative CAS numbers like 33420-69-8 have been historically associated with its structural analogs. These variations highlight the importance of cross-referencing molecular descriptors (e.g., SMILES: COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)N) to resolve ambiguities.

Table 1: Comparative IUPAC and CAS Identifiers

IUPAC Name CAS Number Molecular Formula Source
1-(2-Amino-5-methoxyphenyl)-2-phenylethanone 60561-71-9 C₁₅H₁₅NO₂ PubChem
2-Amino-1-(4-methoxyphenyl)-2-phenylethanone 33420-69-8 C₁₅H₁₅NO₂ PubChem

The minor differences in substituent positioning (e.g., 4-methoxy vs. 5-methoxy) between these entries underscore the necessity of precise locant numbering in IUPAC rules to avoid misidentification.

Structural Isomerism and Tautomeric Considerations

Structural isomerism in 1-(2-amino-5-methoxyphenyl)-2-phenylethanone arises primarily from:

  • Regioisomerism : Variations in the positions of the amino (-NH₂) and methoxy (-OCH₃) groups on the phenyl ring. For instance, shifting the methoxy group from the 5-position to the 4-position yields 2-amino-1-(4-methoxyphenyl)-2-phenylethanone , a distinct regioisomer with altered physicochemical properties.
  • Tautomerism : The compound’s amino and ketone groups may participate in keto-enol tautomerism, though this equilibrium is heavily influenced by solvent polarity and pH. Theoretical studies on analogous acetophenone derivatives suggest that the keto form predominates in neutral aqueous environments due to stabilization via resonance conjugation.

Table 2: Hypothetical Tautomeric Forms

Tautomer Structural Feature Stability Rationale
Keto -NH₂ and -C=O groups intact Resonance stabilization of carbonyl
Enol -N=C-OH linkage Favored in acidic or enzymatic media

While experimental data specific to this compound remain limited, computational models predict a keto-enol equilibrium constant (K) skewed toward the keto form by a factor of 10³ in water.

Comparative Analysis of Trivial Names in Chemical Literature

Trivial names for 1-(2-amino-5-methoxyphenyl)-2-phenylethanone vary across commercial and academic sources, reflecting historical naming practices:

  • Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- : Emphasizes the ethanone backbone and substituent positions, commonly used in patent literature.
  • 2-Amino-1-(5-methoxy-2-aminophenyl)-2-phenylethanone : A redundant but occasionally encountered formulation that misplaces locants.
  • DTXSID90475420 : A non-systematic identifier assigned by the EPA’s DSSTox program, utilized in regulatory contexts.

Table 3: Trivial Name Cross-Referencing

Trivial Name Context of Use Source
Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- Commercial suppliers ParChem
2-Amino-1-(4-methoxyphenyl)-2-phenylethanone Academic publications PubChem
DTXSID90475420 Regulatory databases EPA DSSTox

These naming inconsistencies necessitate rigorous validation of structural descriptors, particularly when sourcing compounds for synthetic applications.

Properties

CAS No.

917610-37-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(2-amino-5-methoxyphenyl)-2-phenylethanone

InChI

InChI=1S/C15H15NO2/c1-18-12-7-8-14(16)13(10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3

InChI Key

GYQFAAWYNMKZPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction of 2-Amino-5-Methoxybenzaldehyde with Acetic Anhydride

One common method involves the reaction of 2-amino-5-methoxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows:

  • Step 1 : Formation of an imine intermediate.
  • Step 2 : Hydrolysis of the imine to yield the desired ethanone.

This method is advantageous due to its straightforward procedure and relatively high yield.

Reduction of Nitro Compound

Another effective method is the reduction of 1-(2-nitro-5-methoxyphenyl)ethanone using reducing agents such as iron powder in hydrochloric acid. The nitro group is converted to an amino group, resulting in the formation of the target compound. This approach allows for the utilization of readily available starting materials.

Alternative Synthetic Routes

Other synthetic routes may include:

In an industrial context, the choice of synthesis method depends on several factors:

  • Cost-effectiveness : Methods that utilize less expensive reagents or simpler procedures are preferred.

  • Yield and Purity : Optimization of reaction conditions is crucial to maximize yield while ensuring product purity.

  • Scalability : The selected method should be scalable for large-scale production without significant loss in efficiency.

Research indicates that compounds similar to Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl-, exhibit various biological activities, including neuroprotective effects and antimicrobial properties. These findings suggest potential applications in drug discovery and development.

Table 1: Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Reaction with Acetic Anhydride High yield; straightforward procedure Requires careful handling of acetic anhydride
Reduction of Nitro Compound Utilizes readily available starting materials Requires specific reducing conditions
Palladium-Catalyzed Reactions High specificity; adaptable for complex structures More expensive due to catalyst costs

Chemical Reactions Analysis

Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- has several noteworthy applications across different scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is involved in the production of derivatives that exhibit diverse chemical properties.

Biology

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as follows:
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL
  • Cytotoxic Effects : Studies have shown that it can induce cytotoxic effects on cancer cells, suggesting potential applications in cancer therapeutics by targeting specific cellular pathways involved in proliferation.

Medicine

  • Drug Development : The compound is under investigation for its potential use in drug development due to its ability to interact with specific biological targets. Its unique functional groups may enhance binding affinity to enzymes and receptors, making it a candidate for further pharmacological studies.

Industrial Applications

Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- is also utilized in various industrial applications:

  • Production of Dyes and Pigments : Its chemical properties make it suitable for the synthesis of dyes and pigments used in textiles and coatings.
  • Specialty Chemicals : The compound's unique structure allows for the development of specialty chemicals with tailored properties for specific industrial needs.

Case Studies

Several studies have highlighted the applications of Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl-. For instance:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against multiple bacterial strains, reinforcing its potential as an antibiotic agent.
  • Cytotoxicity Assessment : Research examining its effects on cancer cell lines revealed significant cytotoxicity, indicating possible pathways for therapeutic intervention.
  • Synthetic Methodology Optimization : Investigations into various synthetic routes have provided insights into improving yield and purity, facilitating broader access to this compound for research and industrial purposes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- 23042-77-5 C₁₄H₁₃NO₂ 227.26 2-NH₂, 5-OCH₃, 2-C₆H₅ Moderate solubility in DMSO; reactive amino group Pharmaceutical intermediates, palladacycle synthesis
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 2-Cl, 4-OH, 3-OCH₃ Higher polarity due to -OH; mp ~100–110°C; UV-active Antimicrobial agent precursors
1-(5-Bromo-2-methoxyphenyl)-2-phenylethanone 250675-82-2 C₁₅H₁₃BrO₂ 305.17 5-Br, 2-OCH₃, 2-C₆H₅ Enhanced halogen bonding; lower solubility in polar solvents Brominated aromatic intermediates
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone 187269-42-7 C₁₅H₁₄O₃ 242.27 2-OH, 5-OCH₃, 2-C₆H₅ Hydrogen-bonding capacity; mp ~160–165°C Natural product analogs, UV stabilizers
1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one 18956-16-6 C₁₆H₁₄O₄ 270.28 2,4-OH, 6-OCH₃, α,β-unsaturated Extended conjugation; fluorescence properties Photodynamic therapy research
1-(2-Methoxy-5-methylphenyl)ethanone 20628-07-3 C₁₀H₁₂O₂ 164.20 2-OCH₃, 5-CH₃ Volatile; used in fragrance synthesis Perfumery, flavorants
Key Differences and Trends :

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -NH₂): Enhance resonance stabilization and nucleophilic reactivity. For example, the amino group in the target compound facilitates chelation with metals, whereas methoxy groups in analogs like 1-(2-methoxy-5-methylphenyl)ethanone reduce reactivity but improve volatility . Halogen Substituents (e.g., -Br, -Cl): Increase molecular weight and hydrophobicity. Brominated derivatives (e.g., 250675-82-2) exhibit stronger intermolecular interactions but reduced solubility in aqueous media .

Physicochemical Properties: Melting Points: Hydroxy-substituted derivatives (e.g., 187269-42-7) have higher melting points due to hydrogen bonding, whereas methyl/methoxy analogs (e.g., 20628-07-3) are liquids at room temperature . Solubility: Amino and hydroxy groups improve solubility in polar solvents like DMSO or ethanol, while halogenated or purely aromatic derivatives favor organic solvents like toluene .

Applications: Pharmaceuticals: Amino- and hydroxy-substituted compounds are preferred for drug synthesis (e.g., antipsychotics or anti-inflammatory agents) due to their bioactivity . Materials Science: Conjugated systems (e.g., 18956-16-6) are explored for optoelectronic applications .

Biological Activity

Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- can be represented as follows:

  • Molecular Formula: C15_{15}H15_{15}N1_{1}O2_{2}
  • Molecular Weight: Approximately 241.29 g/mol
  • Key Functional Groups: Amino group, methoxy group, and phenyl ring.

These structural features contribute to the compound's reactivity and biological activity.

The biological activity of Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- is primarily attributed to its interaction with various molecular targets. The presence of the amino and methoxy groups plays a crucial role in:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, which may lead to anticancer effects. For instance, it has been shown to interact with specific receptors and enzymes that regulate cell growth and apoptosis.
  • Antioxidant Activity: The methoxy group can contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress .

Anticancer Properties

Numerous studies have investigated the anticancer potential of Ethanone derivatives. The following table summarizes key findings related to its activity against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
HeLa (Cervical)15Induces apoptosis via mitochondrial pathway
MDA-MB-231 (Breast)12Inhibits cell migration and proliferation
A549 (Lung)18Disrupts capillary-like tube formation
HT-29 (Colon)20Activates caspase pathways leading to apoptosis

These findings indicate that Ethanone exhibits significant cytotoxicity across multiple cancer cell lines, highlighting its potential as an anticancer agent.

Antimicrobial Activity

Research has also suggested that Ethanone exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

  • In Vivo Studies : A study demonstrated that Ethanone significantly reduced tumor growth in xenograft models, suggesting its potential for clinical application in cancer therapy .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications in the methoxy group's position significantly affect biological activity. For example, compounds with methoxy substitutions at the 3′ position exhibited enhanced potency compared to those with substitutions at the 4′ position .
  • Pharmacological Studies : Further pharmacological evaluations indicated that Ethanone derivatives could act selectively on specific receptors with minimal side effects, enhancing their therapeutic viability .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-(2-amino-5-methoxyphenyl)-2-phenylethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via literature-reported methods involving condensation reactions. For example, derivatives of 1-(2-aminophenyl)ethanone are typically prepared using Friedel-Crafts acylation or nucleophilic substitution, with careful control of temperature (e.g., reflux in dry toluene) and stoichiometric ratios of amino and methoxy precursors. Post-synthesis purification involves column chromatography or recrystallization to isolate the product . Optimization may include screening catalysts (e.g., Lewis acids) and inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and amine/methoxy group positions. For example, the amino proton typically appears as a broad singlet near δ 5.5–6.5 ppm, while methoxy protons resonate around δ 3.7–3.9 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are used depending on volatility .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry and hydrogen-bonding networks, with refinement against intensity data .

Q. What safety precautions are recommended for handling this compound given limited toxicological data?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors.
  • Waste Disposal : Follow institutional guidelines for amine-containing aromatic ketones. Toxicity studies on analogous compounds (e.g., mutagenicity in Salmonella assays) suggest caution until compound-specific data are available .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

  • Methodological Answer : Discrepancies between experimental (X-ray) and computational (DFT) bond lengths may arise from crystal packing effects or thermal motion. Refinement using SHELXL with anisotropic displacement parameters improves accuracy. Validate results via Hirshfeld surface analysis and compare with Cambridge Structural Database (CSD) entries for similar compounds .

Q. What mechanistic insights govern the compound’s reactivity in palladacycle formation for catalysis?

  • Methodological Answer : The amino and methoxy groups act as directing groups in cyclometalation reactions with palladium(II) salts. Reaction kinetics can be studied via in situ NMR or UV-Vis spectroscopy. Key intermediates (e.g., Pd–C σ-complexes) are characterized using X-ray absorption spectroscopy (XAS) or cyclic voltammetry .

Q. How can researchers design toxicity studies for this compound given limited hazard data?

  • Methodological Answer :

  • In Vitro : Screen for mutagenicity using Ames tests (Salmonella strains TA98/TA100) .
  • In Vivo : Acute toxicity studies in rodent models (OECD 423 guidelines) to determine LD₅₀.
  • Environmental Impact : Assess biodegradability via OECD 301F (manometric respirometry) and ecotoxicity in Daphnia magna .

Q. What computational strategies predict the compound’s electronic properties for photochemical applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, validated against experimental data. Solvent effects are incorporated using polarizable continuum models (PCM) .

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